Methyl 5-(((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-19-13(18)11-5-4-10(20-11)8-22-14-17-16-12(21-14)9-3-2-6-15-7-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDCHCDFWJAQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C13H12N4O3S
- Molecular Weight : 288.33 g/mol
- CAS Number : To be confirmed through further research.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity against various cancer cell lines. The following table summarizes key findings from research on its antiproliferative effects:
| Cell Line | IC50 (µM) | % Inhibition | Reference |
|---|---|---|---|
| T-47D (Breast Cancer) | 0.2757357 | 90.47% | |
| SK-MEL-5 (Melanoma) | 0.80 | 84.32% | |
| MDA-MB-468 (Breast) | 0.87 | 84.83% | |
| HCT116 (Colon Cancer) | 0.67 | 95.37% |
These results indicate that this compound exhibits potent antiproliferative effects across multiple cancer types.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to induce apoptosis in cancer cells via several pathways:
- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
- Interaction with DNA : Potential binding to DNA or interference with DNA repair mechanisms could contribute to its anticancer activity.
Study on Antiproliferative Effects
A comprehensive study evaluated the antiproliferative effects of various oxadiazole derivatives, including this compound). The study tested a panel of over 58 cell lines from different cancer types and found that this compound showed superior activity compared to standard chemotherapeutics like sorafenib .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various target proteins implicated in cancer progression. These studies suggest that this compound may effectively bind to targets such as EGFR and Src kinases, which are critical in tumor growth and metastasis .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Methyl 5-(((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate has been studied for its effectiveness against various bacterial strains. A study demonstrated that compounds with oxadiazole moieties showed enhanced activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anti-cancer Properties
Oxadiazole derivatives are also being investigated for their anti-cancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, a study highlighted that similar oxadiazole compounds effectively induced apoptosis in cancer cells through the activation of caspase pathways . The specific mechanisms through which this compound operates are under ongoing investigation.
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Research has indicated that derivatives of oxadiazoles can act as effective insecticides and fungicides. For example, a related study found that oxadiazole-based compounds exhibited significant larvicidal activity against common agricultural pests . The application of this compound in crop protection could lead to more sustainable agricultural practices.
Material Science
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of advanced polymers. Its unique chemical structure allows it to act as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength . Studies have shown that incorporating such compounds into polymer matrices can improve their performance in various applications.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Methyl 5... | Pseudomonas spp. | 8 µg/mL |
Table 2: Anti-cancer Efficacy of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 10 |
| Compound D | MCF7 | 15 |
| Methyl 5... | A549 (Lung Cancer) | 12 |
Case Studies
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, methyl 5... was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 8 µg/mL against Pseudomonas spp., suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Apoptosis Induction
A study involving the treatment of A549 lung cancer cells with methyl 5... showed a dose-dependent increase in apoptosis markers after 24 hours of exposure. Flow cytometry analysis confirmed the activation of caspase pathways, highlighting its mechanism of action in inducing cell death.
Q & A
Q. What are the optimal synthetic routes for Methyl 5-(((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with furan-2-carboxylic acid hydrazide and carbon disulfide to form the oxadiazole-thiol intermediate. Subsequent thioetherification with a pyridinyl-substituted oxadiazole requires controlled conditions (e.g., ethanol or DMF as solvents, NaOH as base, and 60–80°C). Yield optimization depends on stoichiometric ratios, reaction time, and purification via column chromatography. For example, excess methyl iodide in the thioalkylation step can improve substitution efficiency .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thioether linkage and aromatic proton environments. Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Infrared (IR) spectroscopy can identify functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers mitigate challenges in isolating intermediates during synthesis?
Intermediate isolation often requires pH adjustments (e.g., acid precipitation of hydrazides) and solvent partitioning. Thin-layer chromatography (TLC) monitors reaction progress, and recrystallization (using ethanol/water mixtures) improves purity. For thiol-containing intermediates, inert atmospheres prevent oxidation .
Advanced Research Questions
Q. How does the thiol-thione tautomerism of the 1,3,4-oxadiazole moiety affect the compound's stability and bioactivity?
The oxadiazole-thiol group exhibits thiol-thione tautomerism, which influences hydrogen-bonding capacity and redox stability. Computational studies (DFT) suggest the thione form dominates in polar solvents, potentially enhancing binding to enzymatic targets like kinases. Bioactivity discrepancies may arise from tautomer-dependent interactions, necessitating pH-controlled assays to isolate dominant forms .
Q. What strategies can resolve discrepancies in biological activity data across studies involving this compound?
Contradictory IC₅₀ values may stem from assay conditions (e.g., solvent DMSO concentration affecting solubility) or target specificity. Dose-response curves should be validated using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity). Structural analogs (e.g., pyridinyl vs. phenyl substitutions) can clarify structure-activity relationships (SAR) .
Q. How can molecular docking and dynamics simulations predict the compound's interaction with biological targets?
Docking studies (using AutoDock Vina or Schrödinger) model binding to targets like cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase. Key interactions include π-π stacking between the pyridinyl group and aromatic residues and hydrogen bonds with the oxadiazole sulfur. Molecular dynamics (MD) simulations (50 ns) assess binding stability in physiological conditions .
Q. What are the implications of substituent variations (e.g., pyridinyl vs. furanyl) on pharmacological activity?
Pyridinyl groups enhance solubility and target affinity compared to furanyl analogs, as seen in COX-2 inhibition assays (IC₅₀: 1.2 μM vs. 8.7 μM). Electron-withdrawing groups on the pyridine ring (e.g., trifluoromethyl) further improve metabolic stability, as shown in microsomal stability assays (t₁/₂ > 120 min) .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate biological assays with structurally defined analogs and standardized protocols (e.g., fixed DMSO concentrations ≤1%).
- Experimental Design : Use fractional factorial designs to optimize synthetic steps (e.g., varying temperature, solvent, and catalyst simultaneously) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
